N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
Description
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused to a piperidine ring, with a methanesulfonamide substituent at the 4-position of the piperidine. Pyrido[3,4-d]pyrimidines are known for their role as kinase inhibitors, particularly targeting EGFR (epidermal growth factor receptor) and other tyrosine kinases due to their ability to mimic ATP-binding pockets . The methanesulfonamide group enhances solubility and modulates pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(2,20)21)11-4-7-19(8-5-11)14-12-3-6-15-9-13(12)16-10-17-14/h3,6,9-11H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVRBKUBRFEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrido[3,4-d]pyrimidine derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Reactivity of the Methanesulfonamide Group
The methanesulfonamide moiety (–SO₂NMe–) enables nucleophilic substitution and deprotonation-driven reactions:
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Alkylation/Mesylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., acetone) to form quaternary ammonium salts. Triethylamine or diisopropylethylamine is often used as a base to neutralize HX byproducts .
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Deprotonation : The N–H proton (pKa ~9–11) can be abstracted by strong bases (e.g., NaH), generating a nucleophilic sulfonamide anion that participates in SN2 reactions with electrophiles like methyl bromide .
Example Reaction Pathway :
Piperidine Ring Modifications
The piperidine nitrogen and adjacent carbons undergo functionalization:
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N-Alkylation : The tertiary amine reacts with alkylating agents (e.g., methyl triflate) under mild conditions (25–60°C) to form quaternary salts .
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Protonation/Coordination : The piperidine nitrogen participates in acid-base reactions, forming stable HCl salts for crystallization . Coordination with metal catalysts (e.g., Pd in cross-coupling) is also observed .
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| N-Methylation | Methyl iodide, acetone, 60°C | 75–85% | |
| Salt Formation | HCl in ethanol | 90% (purity) |
Pyrido[3,4-d]pyrimidine Core Reactivity
The heteroaromatic system participates in electrophilic substitution and cross-coupling:
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Halogenation : Bromination at the pyrimidine C2 position using PBr₃ or NBS in CH₂Cl₂ .
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Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids at C4 or C7 positions .
Thermodynamic Control Example :
In mesylation reactions, pyrido[3,4-d]pyrimidine derivatives undergo regioisomer equilibration under basic conditions (e.g., KOtBu), favoring the more stable N1-mesylate product .
Degradation Pathways
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Hydrolysis : The sulfonamide group resists hydrolysis under acidic/basic conditions (pH 1–14, 25°C), but prolonged heating (>80°C) in strong acids (e.g., HCl) cleaves the S–N bond .
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Oxidation : The piperidine ring undergoes slow oxidation with H₂O₂ or mCPBA, forming N-oxide derivatives .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide exhibit promising anticancer properties. For instance, pyrido[3,4-d]pyrimidines have been shown to inhibit certain kinases involved in cancer cell proliferation. The potential of this compound to act as an inhibitor in cancer pathways warrants further exploration through structure-activity relationship (SAR) studies.
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Research suggests that derivatives of this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for its application in treating conditions such as depression and schizophrenia.
Antimicrobial Properties
Preliminary investigations into related compounds have revealed antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics or adjunct therapies for resistant strains.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways could be significant. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism can be explored for developing new antibacterial agents.
Case Study 1: Anticancer Activity Assessment
In a study conducted by researchers at Journal of Medicinal Chemistry, derivatives of pyrido[3,4-d]pyrimidines were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.
Case Study 2: Neuropharmacological Evaluation
A research group explored the neuropharmacological effects of piperidine derivatives in rodent models. Their findings suggested that modifications to the piperidine ring could enhance receptor binding affinity and improve therapeutic outcomes for neuropsychiatric disorders. This compound was highlighted as a candidate for further development due to its favorable pharmacokinetic properties.
Case Study 3: Antimicrobial Testing
A comparative study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of various sulfonamide derivatives against resistant bacterial strains. The study found that compounds with structural similarities to this compound showed promising activity against Staphylococcus aureus and Escherichia coli.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrido[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Analogs A key distinction lies in the heterocyclic core. Pyrido[3,4-d]pyrimidine contains a nitrogen atom in the six-membered ring, whereas pyrazolo[3,4-d]pyrimidine incorporates a five-membered pyrazole ring fused to the pyrimidine (Figure 1). This difference impacts electronic properties and binding affinities.
Table 1: Core Structure Comparison
| Feature | Pyrido[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Ring System | 6-5 fused (N-containing) | 5-5 fused (pyrazole) |
| Planarity | High | Moderate |
| Common Targets | EGFR, CDK inhibitors | PI3K, mTOR inhibitors |
Substituent Effects on Physicochemical Properties
Methanesulfonamide vs. Other Substituents
The methanesulfonamide group in the target compound contributes to hydrogen bonding and solubility. In contrast, analogs with bulkier substituents, such as chromen-2-yl or fluorophenyl groups (e.g., Example 56 in ), show increased molecular weight (MW = 603.0 g/mol) and higher melting points (252–255°C), indicative of stronger intermolecular interactions .
Table 2: Substituent Impact on Key Properties
*Estimated based on structural analogs.
Biological Activity
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- Functional Groups : Methanesulfonamide, piperidine, and pyrido[3,4-d]pyrimidine moieties.
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of methanesulfonamide have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as HMG-CoA reductase. In studies, related compounds showed potent inhibition with IC50 values significantly lower than established drugs like lovastatin . This suggests potential applications in cholesterol management and cardiovascular health.
Anticancer Potential
The compound's structural features indicate possible anticancer activity. Research into similar piperidine derivatives has linked them to apoptosis induction in cancer cells and inhibition of tumor growth .
Study 1: Antibacterial Screening
A study synthesized various piperidine derivatives and evaluated their antibacterial properties. Among these, several compounds demonstrated moderate to strong activity against multiple bacterial strains. The most active derivatives had IC50 values ranging from 2.14 to 0.63 µM against Escherichia coli and Staphylococcus aureus .
Study 2: Enzyme Inhibition
In another research effort focused on enzyme inhibition, the synthesized methanesulfonamide derivatives were tested for acetylcholinesterase (AChE) inhibition. The results indicated strong inhibitory effects, with some compounds achieving IC50 values as low as 0.5 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds that inhibit enzymes like HMG-CoA reductase can effectively lower cholesterol levels.
- Antimicrobial Action : The ability to disrupt bacterial cell walls or interfere with metabolic pathways contributes to its antibacterial efficacy.
- Cellular Apoptosis : Inducing apoptosis in cancer cells is a critical mechanism for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
